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molecular formula C12H12N2O2 B2375739 2-(4-Methoxyphenoxy)pyridin-3-amine CAS No. 170440-07-0

2-(4-Methoxyphenoxy)pyridin-3-amine

Cat. No. B2375739
M. Wt: 216.24
InChI Key: YCHHURQEIGRWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05672613

Procedure details

5.87 g of 4-methoxyphenol were dissolved in 8 ml of methanol; 2.61 g of KOH were added, the whole was stirred for 2 hours, and the solvent was evaporated. The solid obtained was dissolved in 150 ml of anhydrous toluene. With stirring, 5 g of 2-chloro-3-nitropyridine were added at 70°-80° C. in the course of 4 hours under a nitrogen atmosphere. The whole was then stirred at ambient temperature for 2 hours. It was washed with 10% aqueous NaOH and then with plenty of water. The organic phase was treated with active carbon at room temperature for 60 minutes. It was filtered and the filtrate was dried with anhydrous magnesium sulphate. After evaporation of the solvent at low pressure, 7.4 g of 3-amino-2-(4-methoxyphenoxy)pyridine (95% yield) were obtained as a pale yellow solid which melted at 105°-107° C. with decomposition.
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2.61 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[OH-].[K+].Cl[C:13]1[C:18]([N+:19]([O-])=O)=[CH:17][CH:16]=[CH:15][N:14]=1>CO.C1(C)C=CC=CC=1>[NH2:19][C:18]1[C:13]([O:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[N:14][CH:15]=[CH:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.87 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.61 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the whole was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The solid obtained
STIRRING
Type
STIRRING
Details
With stirring
STIRRING
Type
STIRRING
Details
The whole was then stirred at ambient temperature for 2 hours
Duration
2 h
WASH
Type
WASH
Details
It was washed with 10% aqueous NaOH
ADDITION
Type
ADDITION
Details
The organic phase was treated with active carbon at room temperature for 60 minutes
Duration
60 min
FILTRATION
Type
FILTRATION
Details
It was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried with anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent at low pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C(=NC=CC1)OC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 108.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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